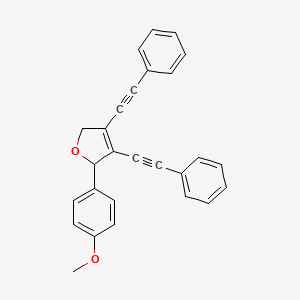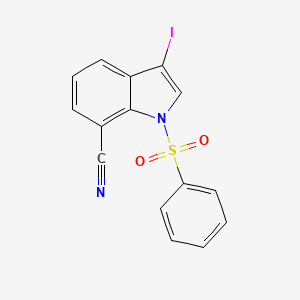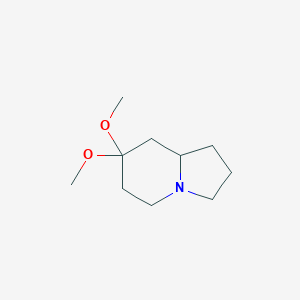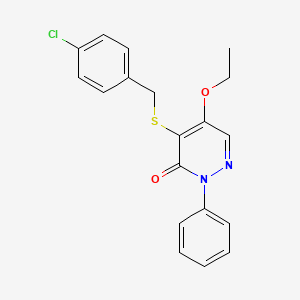
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone core substituted with a 4-chlorobenzylthio group, an ethoxy group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzylthio. This intermediate is then reacted with 5-ethoxy-2-phenylpyridazin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学研究应用
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
4-Chlorobenzyl alcohol: Shares the 4-chlorobenzyl group but lacks the pyridazinone core.
Thiobencarb: Contains a similar thioether linkage but is used primarily as a herbicide.
Uniqueness
4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its pyridazinone core, along with the 4-chlorobenzylthio and ethoxy groups, makes it distinct from other compounds with similar structures .
属性
CAS 编号 |
5509-74-0 |
|---|---|
分子式 |
C19H17ClN2O2S |
分子量 |
372.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methylsulfanyl]-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-12-21-22(16-6-4-3-5-7-16)19(23)18(17)25-13-14-8-10-15(20)11-9-14/h3-12H,2,13H2,1H3 |
InChI 键 |
FDLKXIKQHNBBIW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


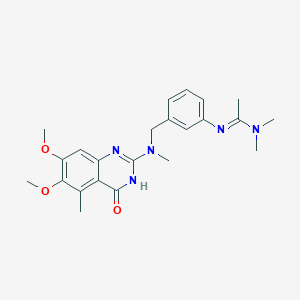
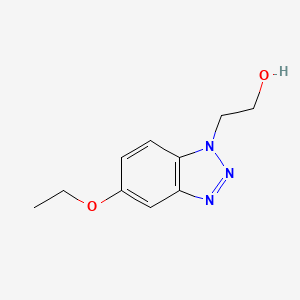
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

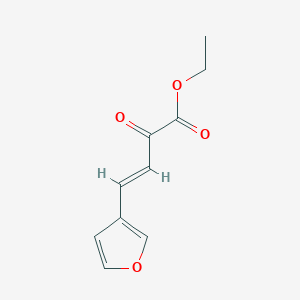
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)

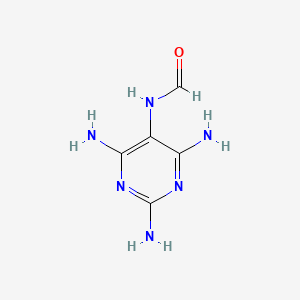
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)

